One of the most promising research areas for lophine involves its use in temperature sensors. Studies have shown that lophine can be incorporated into optical fibers to create temperature sensors. These sensors function by measuring changes in the light spectrum emitted by the lophine as the temperature fluctuates. This technology holds promise for various applications, including monitoring water temperature in industrial settings or environmental research [].
Lophine exhibits luminescence, the ability to emit light upon absorbing energy. This property makes it a potential candidate for the development of light-emitting materials. Researchers are exploring the use of lophine and its derivatives in organic light-emitting diodes (OLEDs) which are used in displays and lighting applications. Further research is needed to determine the efficiency and stability of lophine-based OLEDs compared to existing technologies [].
The potential applications of lophine extend beyond materials science. Some studies suggest that lophine and its derivatives might be useful for trace element analysis. This involves detecting very small amounts of specific elements within a sample. The research in this area is still in its early stages, and more investigation is needed to determine the effectiveness and selectivity of lophine for trace element detection [].
2,4,5-Triphenylimidazole, also known as lophine, is a synthetic organic compound characterized by the presence of three phenyl groups attached to an imidazole ring. Its molecular formula is C21H16N2, and it has a molecular weight of 296.37 g/mol. The compound typically exists as a white to orange crystalline solid with a melting point ranging from 274 to 278 °C and a boiling point of approximately 427.96 °C . It is soluble in methanol but insoluble in water, making it suitable for various organic synthesis applications .
The synthesis of 2,4,5-triphenylimidazole involves several key reactions:
2,4,5-Triphenylimidazole exhibits notable biological activities:
The synthesis methods for 2,4,5-triphenylimidazole can be categorized into traditional and green chemistry approaches:
2,4,5-Triphenylimidazole has diverse applications across various fields:
Several compounds exhibit structural or functional similarities to 2,4,5-triphenylimidazole. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Biological Activity | Notable Features |
---|---|---|---|
1H-Imidazole | Simple imidazole | Antimicrobial properties | Basic structure; less complex than triphenylimidazole |
Benzimidazole | Benzene fused imidazole | Anticancer activity | Contains a fused benzene ring |
2-Methylimidazole | Methyl-substituted | Antifungal properties | Simpler structure; fewer phenyl groups |
4-(Trifluoromethyl)phenylimidazole | Fluorinated derivative | Antiviral activity | Unique trifluoromethyl group enhances reactivity |
The uniqueness of 2,4,5-triphenylimidazole lies in its triaryl structure which provides enhanced stability and diverse reactivity compared to simpler imidazoles or those with fewer phenyl substitutions.
Contrary to what might be expected based on the section heading, 2,4,5-triphenylimidazole crystallizes in an orthorhombic crystal system, not triclinic [1]. The compound adopts the space group Pbca with the following unit cell parameters: a = 20.218(4) Å, b = 7.538(2) Å, c = 20.699(4) Å, and V = 3154.6(12) ų [1]. The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.248 g/cm³ at 293 K [1].
The molecular structure exhibits significant non-planarity, with the three phenyl rings bonded to the imidazole core displaying dihedral angles of 21.4(3)°, 24.7(3)°, and 39.0(3)° relative to the imidazole ring plane [1] [2]. This non-coplanar arrangement is attributed to steric interactions between the bulky phenyl substituents, which cause the aromatic rings to twist out of plane to minimize repulsive interactions [1].
The crystal structure of 2,4,5-triphenylimidazole reveals a unique packing arrangement where molecules are organized in layers running perpendicular to the crystallographic b-axis [1] [2]. Unlike most imidazole derivatives that form characteristic N-H···N hydrogen-bonded chains, the parent lophine compound exhibits no such intermolecular hydrogen bonding interactions [1] [2]. This absence of strong hydrogen bonding represents a significant departure from the typical supramolecular behavior observed in 36 previously characterized lophine derivatives [1].
The molecular packing is primarily stabilized through weaker intermolecular forces, including van der Waals interactions and potential C-H···π interactions between adjacent aromatic rings [3]. The steric hindrance imposed by the three phenyl substituents contributes to the formation of a staggered arrangement of molecules within the crystal lattice [4]. This packing motif differs markedly from the parallel or antiparallel arrangements observed in multicomponent crystals of lophine derivatives formed through hydrogen bonding with coformers [4].
The ¹H NMR spectrum of 2,4,5-triphenylimidazole in DMSO-d₆ displays characteristic resonances that confirm the molecular structure [5] [6]. The imidazole N-H proton appears as a distinctive singlet at δ 12.69 ppm, consistent with the deshielding effect of the electron-withdrawing nitrogen atoms [5] [6]. The aromatic region exhibits multiple overlapping signals, with the most downfield resonance appearing at δ 8.09 ppm as a doublet (J = 7.5 Hz, 2H), followed by additional aromatic proton signals distributed across δ 7.55-7.22 ppm (multiplet, 13H) [5] [6].
The ¹³C NMR spectrum reveals fourteen distinct carbon resonances in the aromatic region, spanning from δ 145.5 to 125.2 ppm [5] [6]. These signals correspond to the carbons of the imidazole ring and the three phenyl substituents, with the observed chemical shift distribution reflecting the electronic environment variations within the aromatic framework [5] [6]. The number of carbon signals is consistent with the molecular symmetry, where some carbons exhibit equivalent chemical environments due to the similar electronic properties of the phenyl rings [6].
The infrared spectrum of 2,4,5-triphenylimidazole provides comprehensive information about the vibrational modes of functional groups present in the molecule [5] [7] [6]. The N-H stretching vibration of the imidazole ring appears as a characteristic absorption at 3417 cm⁻¹, confirming the presence of the secondary amine functionality [5] [7] [6]. Aromatic C-H stretching vibrations are observed at 3037 cm⁻¹, typical for phenyl-substituted compounds [5] [7] [6].
The aromatic C=C stretching region exhibits multiple absorption bands at 1600, 1502, 1487, and 1460 cm⁻¹, reflecting the presence of multiple aromatic ring systems with slightly different electronic environments [5] [7] [6]. These frequencies are characteristic of substituted benzene rings and the imidazole heterocycle [8] [9]. The fingerprint region contains diagnostic peaks at 766 and 696 cm⁻¹, corresponding to aromatic C-H out-of-plane bending vibrations typical of monosubstituted phenyl groups [5] [7] [6] [8].
Mass spectrometric analysis of 2,4,5-triphenylimidazole typically employs electrospray ionization (ESI) techniques, which provide molecular ion peaks and characteristic fragmentation patterns [10] [11] [12]. The molecular ion peak appears at m/z 297 [M+H]⁺ under positive ion mode conditions, corresponding to the protonated molecular ion [10] [11] [12].
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